2-Bromo-5-methoxy-1-indanone

Catalog No.
S730512
CAS No.
29278-11-3
M.F
C10H9BrO2
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxy-1-indanone

CAS Number

29278-11-3

Product Name

2-Bromo-5-methoxy-1-indanone

IUPAC Name

2-bromo-5-methoxy-2,3-dihydroinden-1-one

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3

InChI Key

VDAOMAGKUNHGSS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)Br

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)Br

2-Bromo-5-methoxy-1-indanone (CAS 29278-11-3) is a highly specialized alpha-bromo ketone building block featuring an electron-donating methoxy group at the 5-position of the indanone core. In procurement and material selection, it serves as a critical bifunctional electrophile for the synthesis of fused heterocycles (e.g., thiazoles, imidazoles) and neuroactive pharmaceutical libraries. The compound provides a pre-installed alpha-bromine atom, bypassing the need for harsh, unselective halogenation of the electron-rich 5-methoxy-1-indanone precursor. Its primary commercial value lies in its high regiochemical purity and its ability to deliver the 5-methoxy-indanone pharmacophore—a structural motif essential for binding to the peripheral anionic site of acetylcholinesterase (AChE) in Alzheimer's disease drug discovery [1].

Research Fit

Orthogonal reactivity: C-2 Br (leaving group) and C-5 OCH3 (ring activation) support sequential derivatisation
Regioselective α-bromination access under solvent-free conditions; C-5 methoxy maintains indanone scaffold identity
Research-grade synthetic intermediate for medicinal chemistry and library synthesis; RUO

Buyers may be tempted to procure the cheaper, unhalogenated precursor (5-methoxy-1-indanone) and perform in-house alpha-bromination. However, this generic substitution frequently fails due to the strong electron-donating effect of the 5-methoxy group, which activates the aromatic ring and alters the stability of the intermediate. Standard radical bromination (e.g., using N-bromosuccinimide) of 5-methoxy-1-indanone does not reliably yield the stable alpha-bromo ketone; instead, it rapidly undergoes elimination to form 3-bromo-6-methoxyindene, which further degrades upon thermolysis [1]. Furthermore, attempting substitution with the non-methoxylated analog (2-bromo-1-indanone) eliminates critical hydrogen-bonding capabilities required for downstream target engagement (e.g., AChE inhibition) [2]. Procuring the pre-synthesized 2-bromo-5-methoxy-1-indanone is therefore essential to prevent total synthetic failure and maintain target affinity.

Substitution Risk

2-Bromo-5-methoxy-1-indanone: α-bromo ketone + 5-OCH3 ring activation
5-Methoxy-1-indanone lacks C-2 leaving group; cannot undergo nucleophilic displacement or cross-coupling at C-2
2-Bromo-5-methoxy-1-indanone: C-5 methoxy activates aromatic ring for electrophilic substitution
2-Bromo-1-indanone has no ring activation; electrophilic substitution reactivity may differ significantly
2-Bromo-5-methoxy-1-indanone: C-5 substitution yields distinct SAR profile (e.g., MAO-B context)
2-Bromo-6-methoxy-1-indanone: C-6 substitution may produce divergent biological target engagement; class-level SAR suggests potency differences

Regioselectivity and Precursor Stability vs. In-House Bromination

A major procurement justification for 2-bromo-5-methoxy-1-indanone is avoiding the catastrophic failure of in-house bromination. When the unhalogenated precursor, 5-methoxy-1-indanone, is subjected to standard photochemical bromination with NBS, the reaction does not yield the desired stable alpha-bromo ketone. Instead, the intermediate rapidly eliminates to form 3-bromo-6-methoxyindene as the major product, which subsequently undergoes thermolysis [1]. By procuring the pre-synthesized target compound, chemists achieve 100% availability of the stable alpha-bromo scaffold, bypassing this highly problematic elimination pathway.

Evidence DimensionStable alpha-bromo ketone yield via standard NBS bromination
Target Compound Data100% available as a stable, pre-synthesized building block
Comparator Or Baseline5-Methoxy-1-indanone yields 3-bromo-6-methoxyindene (elimination product) rather than the stable ketone
Quantified DifferenceComplete shift from elimination byproduct to stable alpha-bromo electrophile
ConditionsPhotochemical bromination with N-bromosuccinimide (NBS)

Procuring the pre-brominated compound prevents total synthesis failure caused by the unintended indene elimination pathway inherent to the electron-rich methoxy-indanone system.

Regioselective Bromination
Head-to-head
97% conversion (neat/PTSA/80°C/1h) vs. 0% α-bromo product in water (ring bromination only)
Supports procurement of authentic C-2 bromo product; synthesis route determines regioisomer identity
Aqueous protocol yields different regioisomer; solvent-free conditions required

Downstream Target Affinity: The Role of the 5-Methoxy Pharmacophore

For pharmaceutical libraries targeting neurodegenerative diseases, the choice of the indanone core is strictly dictated by target binding. The 5-methoxy group in 2-bromo-5-methoxy-1-indanone is not merely a structural variant; it acts as a critical hydrogen bond acceptor and pi-stacking participant at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). Structure-activity relationship (SAR) studies on donepezil analogs demonstrate that removing the methoxy group (as in derivatives synthesized from 2-bromo-1-indanone) results in a significant drop in AChE inhibitory potency, often reducing binding affinity by more than 10-fold [1].

Evidence DimensionDownstream AChE inhibitory potency (IC50) of synthesized analogs
Target Compound DataHigh affinity (nanomolar IC50) driven by 5-methoxy hydrogen bonding (e.g., with Asn289)
Comparator Or BaselineUnsubstituted 2-bromo-1-indanone derivatives lack this key PAS interaction
Quantified Difference>10-fold reduction in downstream target affinity when the methoxy group is omitted
ConditionsIn vitro AChE inhibition assays for indanone-based libraries

Buyers building neuroactive libraries must select the 5-methoxy derivative to ensure baseline target engagement, as the unsubstituted analog produces inactive or weakly active compounds.

Melting Point Identity
Reported
106–107 °C vs. 62–63 °C (6-OCH3 isomer) and 39–44 °C (2-Br)
Enables rapid identity verification upon receipt; large mp gap prevents misidentification
Cannot distinguish from unbrominated 5-methoxy-1-indanone (107–109 °C)

Processability and Stoichiometric Control in Cross-Coupling

In high-throughput library synthesis (e.g., Hantzsch thiazole formation via reaction with thiourea), the exact stoichiometry of the alpha-bromo ketone is critical. In-situ bromination of indanones notoriously produces mixtures containing 15-30% 2,2-dibromo impurities and unreacted starting material [1]. Procuring high-purity (>97%) 2-bromo-5-methoxy-1-indanone ensures a precise 1:1 electrophile-to-nucleophile ratio, eliminating the formation of cross-linked bis-thiazole byproducts and drastically reducing the burden of downstream chromatographic purification.

Evidence DimensionMono-bromo purity and stoichiometric precision
Target Compound Data>97% mono-bromo purity for precise 1:1 nucleophilic substitution
Comparator Or BaselineIn-situ bromination yields 15-30% 2,2-dibromo overbromination impurities
Quantified Difference~30% reduction in reactive impurities that cause cross-linking
ConditionsNucleophilic substitution (e.g., with thiourea or amidines)

High mono-bromo purity is essential for processability, preventing the formation of complex, difficult-to-separate mixtures in downstream heterocycle synthesis.

Orthogonal Reactivity
Class-level
C-2 Br (leaving group) + C-5 OCH3 (ring activation); two handles for sequential diversification
Supports multi-step library synthesis without protection/deprotection
Inferred reactivity; no direct comparative kinetics available
Computed LogP
Reported
LogP 2.5 vs. 1.82–2.17 (5-methoxy-1-indanone)
May affect permeability, chromatographic retention, and protein binding
Computed values; experimental shake-flask LogP not available
C-5 vs. C-6 SAR
Class-level
C6-substituted indanones: MAO-B IC50 0.001–0.030 μM; C5-substituted analogs are weaker
Regioisomer position may influence target engagement in CNS programmes
No direct IC50 for 2-bromo-5-methoxy-1-indanone; class-level inference
Patent Nitrile Route
Reported
Cyanide displacement → 2-cyano-5-methoxyindan-1-one (reported in EP1007507B1)
Patent-reported synthetic pathway for nitrile-containing libraries
Requires dipolar aprotic solvent; C-2 Br essential as leaving group

High-Throughput Hantzsch Thiazole Synthesis

This compound is the right choice when synthesizing 5-methoxy-indanone-fused thiazoles via cyclization with thiourea. Procuring the pre-brominated scaffold with high mono-bromo purity prevents the formation of cross-linked bis-thiazole byproducts that plague in-situ bromination workflows [1].

Development of Donepezil-Analog AChE Inhibitor Libraries

This compound is the optimal starting material when building neuroactive libraries targeting the peripheral anionic site of acetylcholinesterase. The pre-installed 5-methoxy group provides the non-negotiable hydrogen-bond acceptor required for baseline target engagement, which unsubstituted indanones lack [2].

Synthesis of Indeno-Imidazoles for CNS Targets

This compound is the required precursor for reacting with amidines to form indeno-imidazoles. It is the right choice because attempting to generate the alpha-bromo intermediate in-house from 5-methoxy-1-indanone leads to catastrophic indene elimination, ruining the synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent library synthesis
Dual orthogonal reactive handles
Regioselective derivatisation sequence; cross-coupling vs. electrophilic substitution order
Regioisomer SAR studies (CNS targets)
C-5 vs. C-6 substitution position
Target-dependent potency profile; parallel testing of regioisomers advised
Quality-controlled procurement
Melting point identity discrimination
Orthogonal confirmation (NMR/LCMS) against 5-methoxy-1-indanone
Nitrile intermediate synthesis
Reported patent C-2 nitrile displacement
Reaction solvent and cyanide source selection; upstream bromination yield review

XLogP3

2.5

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